molecular formula C18H21N3O4S B3536609 N-[4-(aminosulfonyl)benzyl]-3-(isobutyrylamino)benzamide

N-[4-(aminosulfonyl)benzyl]-3-(isobutyrylamino)benzamide

Cat. No. B3536609
M. Wt: 375.4 g/mol
InChI Key: JVEUTRQQZQALLY-UHFFFAOYSA-N
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Description

N-[4-(aminosulfonyl)benzyl]-3-(isobutyrylamino)benzamide, also known as AS-35, is a synthetic compound that has been studied for its potential applications in cancer treatment. It belongs to a class of compounds called sulfonamides, which are known for their antibacterial and antitumor properties. AS-35 has been shown to have promising anticancer activity in preclinical studies, making it a potential candidate for further development as a cancer therapy.

Mechanism of Action

The exact mechanism of action of N-[4-(aminosulfonyl)benzyl]-3-(isobutyrylamino)benzamide is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is through inhibition of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells and plays a role in tumor progression and metastasis. N-[4-(aminosulfonyl)benzyl]-3-(isobutyrylamino)benzamide has been shown to inhibit CAIX activity, leading to decreased tumor growth and increased sensitivity to chemotherapy.
Biochemical and Physiological Effects
N-[4-(aminosulfonyl)benzyl]-3-(isobutyrylamino)benzamide has been shown to have several biochemical and physiological effects in cancer cells. In addition to CAIX inhibition, N-[4-(aminosulfonyl)benzyl]-3-(isobutyrylamino)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and decrease angiogenesis (the formation of new blood vessels that supply tumors with nutrients and oxygen). These effects contribute to the antitumor activity of N-[4-(aminosulfonyl)benzyl]-3-(isobutyrylamino)benzamide and make it a potential candidate for combination therapy with other cancer treatments.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(aminosulfonyl)benzyl]-3-(isobutyrylamino)benzamide in lab experiments is its potent anticancer activity, which allows for the testing of lower concentrations and shorter treatment durations. However, N-[4-(aminosulfonyl)benzyl]-3-(isobutyrylamino)benzamide has some limitations in terms of solubility and stability, which can affect its effectiveness and reproducibility in experiments. Additionally, further studies are needed to determine the optimal dosing and administration schedule for N-[4-(aminosulfonyl)benzyl]-3-(isobutyrylamino)benzamide in humans.

Future Directions

There are several future directions for research on N-[4-(aminosulfonyl)benzyl]-3-(isobutyrylamino)benzamide and its potential as a cancer therapy. One area of interest is the development of more stable and soluble formulations of N-[4-(aminosulfonyl)benzyl]-3-(isobutyrylamino)benzamide that can be used in clinical trials. Another area of research is the identification of biomarkers that can predict response to N-[4-(aminosulfonyl)benzyl]-3-(isobutyrylamino)benzamide treatment, allowing for personalized treatment approaches. Finally, combination therapy studies with other cancer treatments, such as chemotherapy and immunotherapy, could provide insight into the potential synergistic effects of N-[4-(aminosulfonyl)benzyl]-3-(isobutyrylamino)benzamide in cancer treatment.

Scientific Research Applications

N-[4-(aminosulfonyl)benzyl]-3-(isobutyrylamino)benzamide has been the subject of several scientific studies investigating its potential as an anticancer agent. In vitro studies have shown that N-[4-(aminosulfonyl)benzyl]-3-(isobutyrylamino)benzamide has potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies in animal models have also demonstrated significant antitumor activity, leading to tumor regression and prolonged survival.

properties

IUPAC Name

3-(2-methylpropanoylamino)-N-[(4-sulfamoylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-12(2)17(22)21-15-5-3-4-14(10-15)18(23)20-11-13-6-8-16(9-7-13)26(19,24)25/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22)(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEUTRQQZQALLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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